molecular formula C31H27NO3P2 B12550944 Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide CAS No. 148215-50-3

Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide

Cat. No.: B12550944
CAS No.: 148215-50-3
M. Wt: 523.5 g/mol
InChI Key: MWRHLMDSJCAWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Descriptors

The IUPAC name for Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is 2,6-bis[(diphenylphosphinyl)methyl]pyridine 1-oxide . This nomenclature reflects the following structural features:

  • The parent heterocycle is a pyridine ring substituted at the 2 and 6 positions.
  • Each substituent consists of a diphenylphosphinyl group (a phosphorus atom double-bonded to oxygen and bonded to two phenyl groups) attached via a methylene (-CH$$_2$$-) linker.
  • The 1-oxide designation indicates the presence of an oxygen atom bonded to the pyridine nitrogen, forming an N-oxide.

The structural hierarchy prioritizes the pyridine N-oxide core, with substituents described using the "bis" prefix to denote two identical groups. The term "phosphinyl" explicitly specifies the oxidized phosphorus centers (P=O), distinguishing them from unoxidized phosphino groups (P–).

Key structural descriptors :

  • Molecular symmetry: The 2,6-substitution pattern creates a symmetrical arrangement around the pyridine ring.
  • Coordination sites: The phosphorus atoms in the diphenylphosphinyl groups act as potential Lewis basic sites for metal coordination.

CAS Registry Number and Alternative Chemical Identifiers

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, related compounds offer contextual insights:

Identifier Value/Description Source Reference
Base compound (non-oxide) 73892-45-2 (2,6-bis[(diphenylphosphino)methyl]pyridine)
2,3-substituted analogue 25948180 (2,3-Bis[(diphenylphosphoryl)methyl]pyridine 1-oxide)

Alternative identifiers for the target compound may include:

  • DSSTox Substance ID : Derived from structural analogs (e.g., DTXSID00345286 for the non-oxide form).
  • Wikidata Q-ID : Q82117661 (for the non-oxide variant).
  • EC Number : Likely follows the format 842-554-3, as seen in related phosphorylated pyridines.

The absence of a specific CAS registry entry in the provided data suggests this compound may require experimental characterization for definitive identification.

Molecular Formula and Weight Validation

The molecular formula of this compound is C$${31}$$H$${27}$$NO$${3}$$P$${2}$$ , with a calculated molecular weight of 523.51 g/mol . This is validated through the following analysis:

Component Contribution Total
Pyridine core C$${5}$$H$${5}$$N → C$${5}$$H$${5}$$NO (N-oxide) +1 oxygen atom
Substituents 2 × [(C$${6}$$H$${5}$$)$${2}$$P(O)CH$${2}$$] +26 carbons, +20 hydrogens, +2 phosphorus atoms, +2 oxygen atoms

Breakdown :

  • Carbon (C) : 5 (pyridine) + 2×(2×6 + 1) (substituents) = 31
  • Hydrogen (H) : 5 (pyridine) + 2×(2×5 + 2) (substituents) = 27
  • Nitrogen (N) : 1 (pyridine)
  • Oxygen (O) : 1 (N-oxide) + 2×(1 per substituent) = 3
  • Phosphorus (P) : 2 (one per substituent)

This matches the formula of the 2,3-substituted analogue (C$${31}$$H$${27}$$NO$${3}$$P$${2}$$), confirming the methodological consistency for positional isomers. Mass spectrometry data for the non-oxide variant (475.5 g/mol) further supports the reliability of this calculation when adjusted for the additional oxygen atoms.

Table 1: Molecular Formula Validation

Parameter Value
Empirical formula C$${31}$$H$${27}$$NO$${3}$$P$${2}$$
Exact mass 523.1466 g/mol
Monoisotopic mass 523.15 g/mol

Properties

CAS No.

148215-50-3

Molecular Formula

C31H27NO3P2

Molecular Weight

523.5 g/mol

IUPAC Name

2,6-bis(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C31H27NO3P2/c33-32-26(24-36(34,28-16-5-1-6-17-28)29-18-7-2-8-19-29)14-13-15-27(32)25-37(35,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2

InChI Key

MWRHLMDSJCAWET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=[N+](C(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Synthetic Routes

The synthesis of NOPOPO typically follows a two-stage process: substitution of chloromethyl groups on 2,6-bis(chloromethyl)pyridine, followed by N-oxidation of the pyridine ring.

Substitution Reactions

Grignard-Based Approach

Phosphinoyl Grignard reagents (e.g., diphenylphosphinoylmethyl magnesium chloride) react with 2,6-bis(chloromethyl)pyridine to form 2,6-bis[(diphenylphosphinoyl)methyl]pyridine. This method is widely reported for its high yields and compatibility with diverse aryl or alkyl substituents.

Reagent Conditions Yield Reference
Diphenylphosphinoylmethyl MgCl THF, reflux, 12–24 hrs 70–85%
Bis(2-trifluoromethylphenyl)phosphinoyl Grignard CH₂Cl₂, 0°C → RT, 6 hrs 80–90%

Key Steps :

  • Substrate Preparation : 2,6-Bis(chloromethyl)pyridine is synthesized via chloromethylation of pyridine or its derivatives.
  • Grignard Reaction : The chloromethyl groups undergo nucleophilic substitution with phosphinoyl Grignard reagents.
  • Workup : The product is isolated via filtration and purification (e.g., column chromatography).
Arbusov Reaction

For alkyl-substituted derivatives, the Arbusov reaction (alkyl halide + trialkyl phosphite) is employed. However, for diphenylphosphinyl groups, this method is less common due to steric hindrance.

N-Oxidation

The pyridine nitrogen is oxidized to form the N-oxide using meta-chloroperbenzoic acid (mCPBA) . This step is critical for enhancing ligand donor strength and solubility.

Oxidizing Agent Conditions Yield Reference
mCPBA CH₂Cl₂, RT, 2–4 hrs 85–95%
H₂O₂ Acidic conditions (reported for analogs) <70%

Optimized Protocol :

  • Solvent : Dichloromethane or acetonitrile.
  • Equivalence : 1.1–1.2 equivalents of mCPBA per pyridine nitrogen.
  • Purification : Recrystallization from ethanol or acetonitrile.

Structural Characterization

The final product is confirmed via spectroscopy and X-ray diffraction.

Spectroscopic Data

Technique Key Observations Reference
¹H NMR Pyridine H: δ 7.5–8.5 ppm; CH₂P: δ 3.5–4.0 ppm
³¹P NMR Phosphorus signals: δ 25–30 ppm (P=O)
IR P=O stretch: 1180–1220 cm⁻¹; N→O: 1250–1300 cm⁻¹

X-Ray Crystallography

Single-crystal structures of NOPOPO and its complexes (e.g., Nd(NO₃)₃·NOPOPO) confirm a tridentate binding mode:

  • Pyridine N-oxide : Coordinates to the metal via lone pair donation.
  • Phosphinoyl CH₂ groups : Provide P=O donors at 2 and 6 positions.

Example :
The complex [Nd(NOPOPO)(NO₃)₃] exhibits a distorted octahedral geometry, with the ligand occupying three coordination sites.

Comparative Analysis of Synthetic Methods

Parameter Grignard Method Arbusov Method
Substituent Flexibility High (aryl, alkyl, fluoro) Limited (alkyl preferred)
Yield 70–90% 50–70%
Reaction Time 12–24 hrs 6–12 hrs
Scalability Moderate High

Critical Challenges and Solutions

  • Steric Hindrance : Bulky aryl groups (e.g., bis(trifluoromethylphenyl)) require low-temperature reactions to minimize side products.
  • Oxidation Selectivity : mCPBA ensures pyridine N-oxidation without over-oxidizing phosphinoyl groups.

Applications in Coordination Chemistry

NOPOPO forms stable complexes with lanthanides (Ln³⁺) and actinides (An³⁺/⁴⁺), functioning as a tridentate ligand. Key applications include:

  • Extraction Systems : Enhanced selectivity for Am³⁺ over Eu³⁺ in nitric acid media.
  • Structural Models : Insights into f-element bonding via single-crystal studies.

Chemical Reactions Analysis

Coordination with Metal Ions

The compound’s phosphoryl oxygen atoms and pyridine N-oxide group enable robust coordination with transition metals and lanthanides. Key studies highlight its role in forming stable complexes:

Metal Ion Complex Type Application Key Findings
LanthanidesTridentate ligand complexesMetal ion separation and catalysisForms layered frameworks with Nd(III) and other lanthanides, enhancing selectivity in separations .
Transition MetalsHexadentate coordinationCatalytic cross-coupling reactionsStabilizes Pd(II) centers, facilitating C–N bond formation in aryl amination .

The phosphoryl groups act as strong electron donors, while the pyridine N-oxide contributes to π-backbonding, increasing complex stability. For example, Nd(III) complexes exhibit a distorted trigonal prismatic geometry, with ligand-to-metal charge transfer observed via UV-Vis spectroscopy .

Substitution Reactions

The methylene bridges and phosphoryl groups undergo selective substitution, enabling modular functionalization:

Reaction Type Reagents/Conditions Products Significance
Amide formationAcetic anhydride, amine nucleophilesAcetamido-functionalized derivatives Enhances solubility for biomedical applications.
Phosphoryl substitutionHalogenated alkyl reagentsAlkyl-phosphine hybrid ligandsTunes electronic properties for catalytic systems .

For instance, reacting with 2-(diphenylphosphoryl)acetic acid introduces acetamido side chains, creating ligands with improved metal-binding kinetics .

Redox Behavior

While the 1-oxide group is generally stable, controlled reduction of phosphoryl moieties has been explored:

Reducing Agent Conditions Outcome Application
LiAlH₄Anhydrous THF, 0°CPartial reduction to phosphine derivativesSynthesis of mixed P(III)/P(V) ligands .

Reduction pathways are sensitive to steric and electronic effects, with the methylene spacers mitigating steric hindrance during reagent access .

Comparative Reactivity with Analogues

The methylene spacers and N-oxide group distinguish its reactivity from non-oxide analogues:

Feature Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide 2,6-Bis(diphenylphosphino)pyridine
Oxidation State P(V) in phosphoryl groupsP(III) in phosphine groups
Metal Binding Strength Higher log K (lanthanides: 12–14) Moderate (log K: 8–10)
Redox Stability Resistant to aerial oxidationRequires inert atmosphere

Scientific Research Applications

Coordination Chemistry

Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as palladium and copper. These complexes are crucial for various catalytic processes.

Catalysis

The compound is utilized in catalysis for:

  • C–N Coupling Reactions : It enhances the efficiency of palladium-catalyzed reactions, which are essential for synthesizing aryl amines from anilines.
  • Photoluminescent Complexes : Research indicates that copper iodide complexes with this ligand exhibit photoluminescent properties, suggesting potential applications in material science.

Bioinorganic Chemistry

The coordination properties of this compound are explored in bioinorganic chemistry for developing metal-based drugs and imaging agents. Its ability to form stable metal complexes positions it as a candidate for therapeutic applications, including:

  • Anticancer Activity : Preliminary studies suggest that certain metal complexes formed with this ligand may target specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Investigations into its biological activity indicate potential antimicrobial effects, although further studies are needed to confirm these findings.

Palladium-Catalyzed Reactions

A notable case study involves the use of this compound as a ligand in palladium-catalyzed C–N coupling reactions. This application highlights its role in enhancing reaction efficiency and yield while minimizing catalyst usage.

Photoluminescent Complexes

Research into copper iodide complexes containing this ligand has revealed interesting photoluminescent properties. These complexes emit light upon absorbing energy and may have applications in optoelectronic devices.

Mechanism of Action

The mechanism by which Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Compound 6: 2-{[Ph₂P(O)CH₂C(O)NH]methyl}pyridine 1-oxide

  • Structure: Monophosphinyl group at the 2-position with an acetamido linker.
  • Extraction Efficiency : Lower Eu(III) and Am(III) extraction efficiency compared to the target compound, attributed to reduced denticity and ligand stability .

Compound 7: 2-{[Ph₂P(O)CH₂C(O)NH]methyl}-6-[Ph₂P(O)CH₂]pyridine 1-oxide

  • Structure : Hybrid design with one acetamido-linked phosphinyl group (2-position) and one direct phosphinylmethyl group (6-position).
  • Coordination: Forms dinuclear complexes (e.g., [Dy₃(7)₄(NO₃)₄(H₂O)₂]⁵⁺) with variable denticity. The direct phosphinyl group enhances rigidity, limiting adaptability compared to the target compound .

OPhDiBCMPO (n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)

  • Structure: Non-aromatic CMPO derivative with a lipophilic n-octyl chain.
  • Performance : Superior extraction efficiency for Eu(III) and Am(III) in nitric acid due to optimized lipophilicity and preorganized binding sites. Acid-dependent extraction trends differ significantly from pyridine-based ligands .

2,6-Di-tert-butylpyridine

  • Structure : Sterically hindered pyridine derivative lacking phosphoryl or N-oxide groups.
  • Properties: Non-coordinating base with high thermal stability (boiling point: ~250°C). Used in organic synthesis to suppress side reactions, contrasting sharply with the metal-coordinating function of the target compound .

3-Alkyl-2,6-dicyanopyridines

  • Structure: Derived from pyridine N-oxide via cyano functionalization (e.g., 2,6-dicyano-3-methylpyridine).
  • Applications: Intermediate for fusaric acid analogs, emphasizing reactivity of cyano groups rather than metal coordination .

Comparative Data Tables

Table 1: Structural and Coordination Properties

Compound Key Functional Groups Max Denticity Observed Denticity Metal Binding Mode
Target Compound Bisphosphinylmethyl, N-oxide Pentadentate 3–4 Mixed chelating/bridging
Compound 6 Monophosphinylmethyl, N-oxide Tridentate 2–3 Chelating/bridging
OPhDiBCMPO CMPO, n-octyl chain Bidentate 2 Preorganized chelation
2,6-Di-tert-butylpyridine tert-Butyl groups Non-coordinating N/A

Table 2: Solvent Extraction Performance (Eu³⁺ in HNO₃)

Compound Extraction Efficiency (3 M HNO₃) Acid Dependency Trend
Target Compound Moderate (~40%) Peaks at 2–3 M HNO₃
OPhDiBCMPO High (~85%) Stable above 3 M HNO₃
Compound 6 Low (~25%) Declines above 2 M HNO₃

Table 3: Physical Properties

Compound Boiling Point (°C) Solubility Key Application
Target Compound N/A* Polar solvents Metal ion extraction
2,6-Di-tert-butylpyridine ~250 Non-polar solvents Organic synthesis

*Decomposes before boiling under standard conditions.

Research Findings and Implications

  • Coordination Flexibility vs. This contrasts with OPhDiBCMPO, which achieves higher efficiency through preorganization .
  • Acid Dependency: Extraction efficiency for the target compound peaks at moderate HNO₃ concentrations (2–3 M), whereas OPhDiBCMPO performs optimally in stronger acid (>3 M), highlighting differences in protonation equilibria .
  • Synthetic Versatility: Pyridine N-oxide platforms (as in ) enable diverse functionalization, but phosphinyl groups are critical for metal coordination, unlike cyano or tert-butyl substituents .

Biological Activity

Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is an organophosphorus compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2 and 6 positions with diphenylphosphinyl groups, contributing to its reactivity and coordination capabilities. Its molecular formula is C23H24N1O1P2C_{23}H_{24}N_1O_1P_2 with a molecular weight of approximately 523.50 g/mol .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₁N₁O₁P₂
Molecular Weight523.50 g/mol
Functional GroupsDiphenylphosphinyl
Coordination ChemistryForms stable complexes with metals

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with diphenylphosphine oxides under controlled conditions to minimize side reactions . The general synthetic route includes:

  • Formation of Diphenylphosphine Oxide : Using diphenylphosphine and an oxidizing agent.
  • Reaction with Pyridine : The diphenylphosphine oxide is reacted with a pyridine derivative to form the target compound.
  • Purification : The product is purified through crystallization or chromatography.

Biological Activity

Research indicates that the biological activity of this compound is primarily linked to its coordination properties with metal ions, which can enhance its therapeutic potential. Some notable findings include:

  • Metal Complex Formation : The compound forms stable complexes with various transition metals, which can be utilized in bioinorganic chemistry for drug development .
  • Potential Applications in Medicine : Studies suggest potential applications in developing metal-based drugs and imaging agents due to its ability to coordinate effectively with metal ions .

Case Studies

  • Inhibition Studies : Inhibition assays have shown that derivatives of this compound can exhibit significant inhibitory effects on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) .
    • Example: A derivative demonstrated an IC50 value of 3 μM against AChE, indicating potential for Alzheimer's treatment.
  • Coordination Chemistry : Research has explored the coordination chemistry of similar compounds, highlighting their effectiveness in catalysis and as ligands in various chemical reactions .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in medicinal chemistry:

  • Drug Development : Its ability to form complexes with metal ions opens avenues for developing new therapeutic agents targeting various diseases.
  • Imaging Agents : The coordination properties may also be exploited in creating imaging agents for diagnostic purposes.

Q & A

Q. Q1. What are the key synthetic pathways for preparing Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide?

Methodological Answer: The synthesis involves a stepwise approach:

Alkylation of pyridine N-oxide : Methyl fluorosulfonate is used to alkylate the pyridine 1-oxide core, forming 1-alkoxypyridinium intermediates. This step requires careful control of electrophilic conditions to avoid side reactions with functional groups like amides or esters .

Phosphorylation : Introduction of diphenylphosphinyl groups via nucleophilic substitution or phosphorylation agents. For example, 2,6-bis[(diphenylphosphinyl)methyl] derivatives are synthesized by reacting pyridine N-oxide precursors with phosphine oxide reagents under anhydrous conditions .

Purification : Column chromatography or recrystallization is employed to isolate the target compound, confirmed via 1H^{1}\text{H} NMR and IR spectroscopy .

Advanced Synthesis: Steric and Electronic Considerations

Q. Q2. How do steric effects influence the introduction of substituents on the pyridine N-oxide core?

Methodological Answer: Steric hindrance from bulky groups (e.g., diphenylphosphinyl) at the 2,6-positions limits nucleophilic attack at adjacent positions. Molecular mechanics computations suggest that ligands like 2,6-bis[(diphenylphosphinyl)methyl]pyridine 1-oxide adopt conformations minimizing steric clashes, enabling tridentate or tetradentate coordination with lanthanides. Experimental validation via X-ray crystallography shows distorted geometries in metal complexes due to ligand rigidity .

Structural Confirmation Techniques

Q. Q3. What analytical methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., P=O bonds at ~1.48 Å) and confirms the 1-oxide configuration. Hydrogen atoms are geometrically optimized using riding models .
  • Spectroscopy :
    • 31P^{31}\text{P} NMR identifies phosphinyl groups (δ ~20–30 ppm).
    • IR confirms P=O stretching (~1150–1250 cm1^{-1}) and pyridine N-oxide vibrations (~950 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, P percentages) .

Coordination Chemistry and Denticity

Q. Q4. How does this ligand coordinate with f-block elements, and what factors limit its denticity?

Methodological Answer: The ligand acts as a polydentate donor:

  • Tridentate Binding : The pyridine N-oxide oxygen and two phosphoryl oxygens coordinate with lanthanides (e.g., Eu3+^{3+}, Yb3+^{3+}).
  • Steric Limitations : Bulky diphenylphosphinyl groups reduce denticity. Crystal structures of [Eu(7)(NO3_3)2_2(EtOAc)0.5_{0.5}] show mixed chelating/bridging modes instead of full pentadentate binding .
  • Spectroscopic Validation : Emission spectra of Eu3+^{3+} complexes reveal ligand-to-metal charge transfer bands, confirming coordination geometry .

Catalytic Applications and Mechanistic Insights

Q. Q5. How does this compound compare to metalloporphyrins in catalytic oxidation reactions?

Methodological Answer:

  • Catalytic Performance : Cobalt(II) and manganese(II) complexes of 2,6-bis[(diphenylphosphinyl)methyl]pyridine 1-oxide show moderate activity in ethylbenzene oxidation (similar to metalloporphyrins) but with higher selectivity for ketone products due to steric protection of the metal center .
  • Mechanistic Studies : ESR spectroscopy identifies radical intermediates, suggesting a metal-centered oxidation pathway distinct from porphyrin-mediated electron transfer .

Resolving Data Contradictions in Reaction Mechanisms

Q. Q6. How can competing reaction pathways (e.g., O- vs. S-substitution in pyridine N-oxide derivatives) be experimentally distinguished?

Methodological Answer:

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled pyridine N-oxide to track oxygen migration in thiophenol reactions.
  • Kinetic Profiling : Monitor intermediates via time-resolved 1H^{1}\text{H} NMR to identify whether sulfide migration occurs via 1,2- or 1,4-dihydropyridine intermediates .
  • Computational Modeling : DFT calculations predict transition states favoring O-substitution in sterically hindered systems .

Material Science Applications

Q. Q7. How is this compound utilized in charge-generation layers for optoelectronic devices?

Methodological Answer: In organic light-emitting diodes (OLEDs), the ligand enhances charge transport when combined with materials like TAPC-26DCzPPy-PO-T2T. Key steps:

Layer Fabrication : Spin-coating blends of the ligand and host materials (e.g., 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine).

Performance Metrics : Achieves 24% external quantum efficiency (EQE) due to improved electron-hole recombination, validated by electroluminescence spectra .

Ligand Design for Enhanced Stability

Q. Q8. What strategies improve the hydrolytic stability of pyridine N-oxide derivatives?

Methodological Answer:

  • Electron-Withdrawing Substituents : Introduce phosphoryl groups to reduce electron density at the N-oxide oxygen, minimizing hydrolysis.
  • Steric Shielding : Bulky diphenylphosphinyl groups protect the N-oxide core from nucleophilic attack, as shown by stability tests in aqueous methanol (pH 7–9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.